Molecular Weight and Hydrogen Bonding: A Quantitative Divergence from Carbocyclic Analogs
The incorporation of an oxygen atom into the spirocyclic ring of 7-Oxaspiro[3.5]nonane-1,3-dione provides a quantifiable difference in key physicochemical properties compared to the carbocyclic analog Spiro[3.5]nonane-1,3-dione. The target compound has a molecular weight of 154.16 g/mol and features a heteroatom that acts as a hydrogen bond acceptor (HBA) . The comparator, Spiro[3.5]nonane-1,3-dione, has a molecular weight of 152.19 g/mol and lacks this oxygen atom, thus having no hydrogen bond acceptors [1].
| Evidence Dimension | Molecular Weight & Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | MW = 154.16 g/mol; HBA Count = 3 (two carbonyls, one ether oxygen) |
| Comparator Or Baseline | Spiro[3.5]nonane-1,3-dione; MW = 152.19 g/mol; HBA Count = 2 (two carbonyls only) |
| Quantified Difference | MW difference of 1.97 g/mol; HBA count difference of +1. |
| Conditions | Computed and reported physicochemical properties from vendor technical datasheets and public databases [REFS-1, REFS-2]. |
Why This Matters
This difference in hydrogen bonding capacity directly impacts solubility, lipophilicity, and protein-binding potential, making this compound a superior choice when increased polarity or specific H-bonding interactions are required in a drug design or synthesis project.
- [1] PubChem. (n.d.). Spiro[3.5]nonane-1,3-dione. Retrieved April 20, 2026, from National Center for Biotechnology Information. View Source
